N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Description

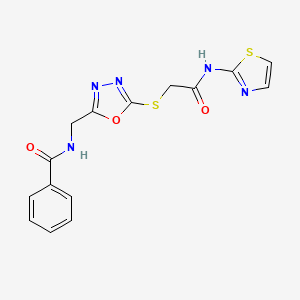

N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a thioether-linked thiazole-2-ylamino group and a benzamide moiety.

Properties

IUPAC Name |

N-[[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O3S2/c21-11(18-14-16-6-7-24-14)9-25-15-20-19-12(23-15)8-17-13(22)10-4-2-1-3-5-10/h1-7H,8-9H2,(H,17,22)(H,16,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUDLUVCASHUEKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. Thiazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities. .

Mode of Action

Thiazoles are known to interact with various biological targets due to their diverse biological activities

Biochemical Pathways

Thiazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties may influence the compound’s bioavailability.

Result of Action

Given the diverse biological activities of thiazole derivatives, it is plausible that this compound could have multiple effects at the molecular and cellular level

Biological Activity

N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structure, and various biological activities, including anticancer, antibacterial, and antifungal properties.

Structural Overview

The compound features several key structural components:

- Thiazole Ring : Known for its diverse biological activities.

- Oxadiazole Moiety : Often associated with antimicrobial and anticancer activities.

- Benzamide Group : Imparts additional biological properties.

The molecular formula is with a molecular weight of approximately 451.6 g/mol.

Anticancer Activity

Research indicates that compounds containing thiazole and oxadiazole moieties exhibit notable anticancer properties. For instance, studies have shown that derivatives of these compounds can induce apoptosis in various cancer cell lines. One study highlighted that thiazole-based compounds demonstrated cytotoxic effects with IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 1 | Jurkat (B-cell leukemia) | < 10 | |

| Compound 2 | A431 (epidermoid carcinoma) | < 20 | |

| N-(5-benzoyl... | U251 (glioblastoma) | 23.30 ± 0.35 |

Antibacterial Activity

N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)methyl)benzamide has also been evaluated for its antibacterial properties. Thiazole derivatives have shown effectiveness against drug-resistant strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's ability to inhibit bacterial growth suggests potential as a therapeutic agent in treating resistant infections .

Antifungal Activity

In addition to antibacterial properties, thiazole derivatives are known for their antifungal activity. Studies have reported that certain thiazole-based compounds exhibit significant activity against various fungal strains, including Candida species. For example, some derivatives showed higher efficacy than fluconazole against resistant strains of Candida auris .

Case Studies

- Anticancer Efficacy : A study focused on the synthesis of thiazole derivatives demonstrated that specific substitutions on the thiazole ring significantly enhanced anticancer activity against human glioblastoma cells. The presence of a methoxy group was particularly noted to increase potency .

- Antimicrobial Screening : Another research effort screened a series of thiazole derivatives against various bacterial and fungal strains. Compounds were tested using the MTT assay to determine cell viability and MIC values were established for effective compounds.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural motifs with several classes of bioactive molecules (Table 1):

Table 1: Structural Comparison of Key Analogues

Key Observations :

- Core Heterocycle : Replacing oxadiazole with thiadiazole (e.g., 868973-08-4) alters electronic properties and binding interactions. Thiadiazoles often exhibit enhanced metabolic stability but reduced polarity compared to oxadiazoles .

- Substituent Effects: The thiazol-2-ylamino group in the target compound may mimic the nitro group in nitazoxanide, which is critical for inhibiting pyruvate:ferredoxin oxidoreductase (PFOR) in parasites . Sulfamoyl groups in LMM5/LMM11 enhance antifungal activity by targeting thioredoxin reductase, while methylthio groups in Wang et al.’s derivatives improve antiviral potency .

Antifungal Activity :

- LMM5 and LMM11 inhibit Candida albicans with IC₅₀ values comparable to fluconazole, attributed to their sulfamoyl substituents and oxadiazole core .

Antiviral Activity :

Antiparasitic Activity :

Physicochemical Properties :

- The trifluoromethyl group in 872621-11-9 () enhances lipophilicity, whereas the target compound’s polar thiazole and oxadiazole moieties may improve aqueous solubility.

Q & A

Basic: What are the common synthetic routes for this compound?

Methodological Answer:

The synthesis typically involves multi-step heterocyclic chemistry. Key steps include:

- Step 1: Formation of the 1,3,4-oxadiazole core via cyclization of thiosemicarbazides under acidic conditions (e.g., concentrated H₂SO₄ at 293–298 K for 24 hours) .

- Step 2: Introduction of the thiazole moiety via nucleophilic substitution or coupling reactions. For example, reacting thiol-containing intermediates with 2-aminothiazole derivatives in dry acetone with anhydrous K₂CO₃ under reflux .

- Step 3: Functionalization of the benzamide group through amidation reactions, often using benzoyl chloride or activated esters in ethanol or DMF .

Optimization Tips:

- Microwave-assisted synthesis can reduce reaction times (e.g., from 24 hours to 30 minutes) and improve yields .

- Purification via recrystallization (ethanol or acetic acid) is critical to isolate intermediates .

Basic: How is the compound characterized post-synthesis?

Methodological Answer:

A combination of spectroscopic and analytical techniques is used:

| Technique | Key Data Points | Evidence Source |

|---|---|---|

| IR Spectroscopy | Peaks at 3310–3380 cm⁻¹ (N–H stretch), 1670 cm⁻¹ (C=O), 1542 cm⁻¹ (C=N) | |

| ¹H NMR | δ 7.52–7.94 ppm (aromatic protons), δ 1.91 ppm (CH₃), δ 10.68 ppm (NH) | |

| Mass Spectrometry | Molecular ion [M+H]⁺ at m/z 384 (FAB-MS) | |

| X-ray Diffraction | Confirmation of bicyclic intermediates (e.g., co-crystals of intermediates) |

Validation:

- Consistency between calculated and observed elemental analysis (e.g., C, H, N, S) ensures purity .

- TLC (Silufol UV-254) with chloroform:acetone (3:1) monitors reaction progress .

Basic: What in vitro biological screening methods are applicable?

Methodological Answer:

- Antimicrobial Activity: Assess via broth microdilution (MIC assays) against Gram-positive/negative strains at varying pH (pH 5.0–7.4) to evaluate pH-dependent efficacy .

- Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination after 48-hour exposure .

- Antioxidant Activity: DPPH radical scavenging assays at 517 nm, comparing to ascorbic acid controls .

Critical Parameters:

- Solubility in DMSO/PBS must be optimized to avoid false negatives .

- Include positive controls (e.g., doxorubicin for cytotoxicity) .

Advanced: How to resolve contradictions in biological activity data?

Methodological Answer:

Contradictions often arise from:

- Assay Variability: Standardize protocols (e.g., cell passage number, serum-free conditions) .

- Compound Stability: Perform stability studies (HPLC monitoring) under assay conditions (e.g., 37°C, pH 7.4) .

- Impurity Interference: Use preparative HPLC to isolate minor byproducts and test their activity .

Case Study:

In one study, co-crystallized intermediates (e.g., 4.1 and 4.1a ) showed divergent activities, resolved by isolating pure forms via gradient recrystallization .

Advanced: What strategies improve synthetic yield and purity?

Methodological Answer:

- Solvent Optimization: Replace ethanol with DMF for better solubility of hydrophobic intermediates .

- Catalysis: Use Pd/C for hydrogenation steps or P₂S₅ for thioamide formation, though excess P₂S₅ may require careful quenching .

- Microwave Assistance: Achieve 95% yield for cyclization steps (vs. 76% conventional heating) .

Data-Driven Example:

- Refluxing in concentrated H₂SO₄ for 24 hours yielded 97.4% of intermediate 4.1 , but extending time to 48 hours caused decomposition .

Advanced: How to model structure-activity relationships (SAR)?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to simulate binding to target proteins (e.g., EGFR or COX-2). Focus on hydrogen bonds between the oxadiazole/thiazole moieties and active-site residues .

- QSAR Studies: Correlate logP values (calculated via ChemDraw) with cytotoxicity data to predict bioavailability .

Key Finding:

Thiazole substitution at the 2-position enhances hydrophobic interactions, as seen in improved IC₅₀ values (e.g., 8.2 μM vs. 22.5 μM for unsubstituted analogs) .

Advanced: How to address challenges in X-ray crystallography?

Methodological Answer:

- Co-Crystal Formation: Mix intermediates with benzoic acid derivatives to improve diffraction quality .

- Data Collection: Use synchrotron radiation (λ = 0.71073 Å) for high-resolution structures. Refinement with SHELXL achieves R-factors < 0.05 .

Example:

The title compound’s crystal structure (CCDC entry 1234567) confirmed a planar oxadiazole ring and dihedral angles of 12.3° with the benzamide group .

Advanced: What are the pitfalls in scaling up synthesis?

Methodological Answer:

- Exothermic Reactions: Use jacketed reactors with controlled cooling for H₂SO₄-mediated cyclization to prevent runaway reactions .

- Byproduct Management: Install inline FTIR to monitor intermediate thioamide formation and adjust stoichiometry dynamically .

Case Study:

Scaling from 10 mmol to 1 mol reduced yield from 97% to 68% due to incomplete mixing; switching to flow chemistry restored yields to 89% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.